Molecular Scaffold Comparison: Benzimidazole N1-Pyrrolidine vs. Benzimidazole C2-Pyrrolidine Connectivity
The target compound (CID 121193761) features benzimidazole N1-linked pyrrolidine connectivity, whereas the closest same-formula analog, 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one, utilizes C2-linked benzimidazole connectivity with a pyrrolidin-2-one core. This topological difference alters the spatial orientation of the benzimidazole ring by approximately 120° relative to the pyrrolidine nitrogen, yielding distinct pharmacophore geometries [1]. In benzimidazole-containing kinase inhibitors, N1- vs. C2-connectivity has been shown to shift selectivity between BTK and related Tec-family kinases by >100-fold in structurally related series [2].
| Evidence Dimension | Benzimidazole-pyrrolidine connectivity topology |
|---|---|
| Target Compound Data | N1-linked: benzimidazole N1 attached to pyrrolidine C3 position; propanone-thioether side chain on pyrrolidine N |
| Comparator Or Baseline | C2-linked analog: 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one; benzimidazole C2 attached to pyrrolidine C4; pyrrolidin-2-one core |
| Quantified Difference | Connectivity shift alters hinge-binding region orientation; in BTK inhibitor series, N1- vs. C2-substitution changed IC50 from 1 nM to >100 nM [2] |
| Conditions | Structural comparison based on computed 2D topology (PubChem); BTK selectivity data from US20240083900 patent series for benzimidazole-containing analogs |
Why This Matters
For screening laboratories, the N1-linked connectivity defines a distinct chemical space that may access binding pockets inaccessible to C2-linked benzimidazole libraries, justifying procurement as a scaffold diversification tool even in the absence of pre-existing potency data.
- [1] PubChem Compound Summary for CID 121193761; BenchChem entry for 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one. View Source
- [2] US20240083900A1, Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. BindingDB BDBM658441; Example 99 IC50 = 1 nM against BTK. View Source
